Actinomycin D - 50-76-0

Actinomycin D

Catalog Number: EVT-288011
CAS Number: 50-76-0
Molecular Formula: C62H86N12O16
Molecular Weight: 1255.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Actinomycin D, a naturally occurring antibiotic, is produced by Streptomyces parvulus and belongs to the actinomycin family of compounds. [, ] It has been extensively utilized as a valuable tool in scientific research to understand various cellular processes due to its ability to interact with DNA and inhibit RNA synthesis. [] This analysis will exclude information pertaining to drug use, dosage, and side effects, focusing solely on its scientific research applications.

Future Directions
  • Investigating the Potential of Actinomycin D in Combination Therapies: Combining Actinomycin D with other drugs or treatment modalities holds promise for various diseases. For instance, its synergistic effects with ABT-737, a BH3 mimetic drug, in inducing apoptosis in small cell lung cancer cells warrant further investigation for potential therapeutic applications. []

  • Exploring the Use of Actinomycin D as a Tool for Drug Delivery: Actinomycin D's ability to be delivered to macrophages via apoptotic cells presents a unique opportunity for targeted drug delivery. [] Future research could explore the possibility of conjugating Actinomycin D to therapeutic molecules or nanoparticles, utilizing apoptotic cells as vehicles for targeted delivery to specific cell types, such as macrophages, for therapeutic purposes.

Source

The compound was first isolated in the 1950s from Streptomyces chrysomallus, a species of actinobacteria. This bacterium is notable for its ability to produce a variety of bioactive compounds, including several antibiotics .

Classification

Dactinomycin belongs to the class of antitumor antibiotics and is classified as a polypeptide antibiotic. Its mechanism of action involves intercalating into DNA strands, thus blocking transcription and leading to cell death. It is categorized under the World Health Organization's List of Essential Medicines due to its critical role in cancer treatment .

Synthesis Analysis

Methods

The synthesis of dactinomycin can be achieved through fermentation using Streptomyces chrysomallus. The process involves cultivating the bacteria under specific conditions to produce the compound, followed by extraction and purification steps.

Technical Details

  1. Fermentation: The bacteria are cultured in a medium containing nutrients such as peptone, glucose, and mineral salts. Optimal conditions typically include a temperature of around 28°C and shaking at 180 rpm for about seven days.
  2. Extraction: After fermentation, the culture broth is filtered to remove cellular debris. Dactinomycin is then extracted using organic solvents like ethanol or methanol.
  3. Purification: Techniques such as high-performance liquid chromatography are employed to isolate dactinomycin from other metabolites, achieving high purity levels (over 98%) necessary for pharmaceutical applications .
Molecular Structure Analysis

Structure

Dactinomycin has a complex molecular structure characterized by a phenoxazinone chromophore linked to two identical cyclic peptide chains. The chemical formula is C62H86N12O16\text{C}_{62}\text{H}_{86}\text{N}_{12}\text{O}_{16} with a molar mass of approximately 1255.438 g/mol .

Data

  • IUPAC Name: (2S)-2-amino-4-(4-amino-2-hydroxy-6-methylphenyl)-N-(1-((2S)-2-amino-1-(4-amino-2-hydroxy-6-methylphenyl)-1-oxo-3-(4-methylphenyl)-2-oxobutyl)-L-valyl)-N-(4-methylphenyl)-L-valyl)butanamide
  • CAS Number: 50-76-0
  • Chemical Properties: Dactinomycin is soluble in dimethyl sulfoxide and slightly soluble in water. Its stability can be affected by light and heat exposure .
Chemical Reactions Analysis

Reactions

Dactinomycin primarily functions through its ability to intercalate into DNA, disrupting transcription processes. This leads to:

  • Inhibition of RNA polymerase activity
  • Induction of single-strand breaks in DNA
    These reactions ultimately result in apoptosis or programmed cell death in cancer cells .

Technical Details

In vitro studies have shown that dactinomycin effectively inhibits RNA synthesis at low concentrations (around 0.5 μM), demonstrating its potency as an anticancer agent .

Mechanism of Action

The mechanism by which dactinomycin exerts its effects involves:

  1. DNA Binding: Dactinomycin intercalates between DNA base pairs.
  2. Transcription Inhibition: By binding to the transcription initiation complex, it prevents RNA polymerase from elongating the RNA chain.
  3. Cellular Effects: This inhibition leads to reduced protein synthesis and triggers cellular stress responses, resulting in apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dactinomycin is typically found as an orange powder.
  • Melting Point: It decomposes upon melting at temperatures above 200°C.

Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide; slightly soluble in water.
  • Stability: Sensitive to light; should be stored in dark conditions to maintain efficacy.

Relevant Data

Dactinomycin exhibits a half-life of approximately 36 hours in plasma, with hepatic metabolism being the primary route of elimination through bile .

Applications

Dactinomycin has significant applications in both clinical and research settings:

  1. Cancer Treatment: Used extensively for various malignancies including Wilms tumor and rhabdomyosarcoma.
  2. Research Tool: Employed as a molecular probe for studying DNA interactions due to its ability to bind specifically to GC-rich regions.
  3. Diagnostic Uses: Recently explored for labeling with technetium-99m for imaging bacterial infections, distinguishing them from inflammatory processes .
Mechanisms of Antineoplastic Action

DNA Intercalation and Structural Perturbation Dynamics

Dactinomycin (actinomycin D) exerts its primary antineoplastic effect through high-affinity intercalative binding to double-stranded DNA. The planar phenoxazine chromophore inserts perpendicularly between deoxyguanosine-deoxycytosine (G-C) base pairs, while the two cyclic pentapeptide lactone rings occupy the minor groove. This binding induces significant helical distortion, unwinding the DNA duplex by approximately 23° and lengthening the helix by 1.7 Å per intercalation site [4] [9]. The structural perturbation impedes DNA-dependent processes, including replication and transcription, by altering the biophysical properties of the double helix.

Phenoxazine Chromophore-DNA Minor Groove Interactions

The phenoxazine ring system drives intercalation through π-π stacking interactions with adjacent DNA base pairs. Its quinoid structure facilitates charge transfer with electron-rich guanine residues, enhancing binding stability. Concurrently, the peptide rings form hydrogen bonds with the O2 atoms of cytosine and N3 atoms of guanine lining the minor groove, creating sequence-specific anchoring points. This dual binding mechanism—intercalation plus minor groove contacts—results in exceptionally high binding constants (Ka ≈ 10⁷ M⁻¹) and prolonged drug residence times [4] [5]. Fourier transform infrared (FTIR) spectroscopy confirms that binding perturbs the sugar-phosphate backbone vibrations, indicating reduced DNA flexibility and increased rigidity at intercalation sites [5].

Sequence-Specific Binding Preferences (GC-Rich Regions)

Dactinomycin exhibits marked selectivity for DNA sequences containing consecutive G-C base pairs, particularly 5'-GpC-3' dinucleotide steps. DNase I footprinting studies reveal that dactinomycin protects all GpC-containing regions in the hmgb1 gene promoter, with no protection observed at AT-rich sequences [5] [9]. Thermodynamic analyses demonstrate that binding to a 25-bp GC-rich duplex from the hmgb1 promoter (5'-CCT CTG CCT CTG CCT CTC CCG CCT C-3') is enthalpically driven (ΔH = -12.3 kcal/mol) and accompanied by positive entropy changes (TΔS = +2.4 kcal/mol), indicative of hydrophobic interactions and conformational adaptations in DNA structure [5]. The table below summarizes key binding parameters:

Table 1: Dactinomycin Binding Affinity to DNA Sequences

DNA Sequence ContextBinding Constant (Ka)ΔG (kcal/mol)Protection from DNase I
5'-GpC-3' steps2.1 × 10⁷ M⁻¹-9.8Complete
Mixed GC/AT regions1.1 × 10⁵ M⁻¹-6.9Partial
AT-rich regions< 10³ M⁻¹> -4.0None

Molecular docking simulations corroborate that the phenoxazine ring optimally intercalates at GpC sites, where the chromophore's carbonyl oxygen forms hydrogen bonds with the 2-amino group of guanine, further stabilizing the complex [5].

Transcriptional Inhibition via RNA Polymerase Arrest

Dactinomycin’s intercalation disrupts transcriptional elongation by RNA polymerases (RNAPs). Biochemical assays demonstrate that nanomolar concentrations (IC₅₀ ≈ 0.05 μg/mL) inhibit ribosomal RNA synthesis by RNAP I, while higher concentrations (IC₅₀ ≈ 0.5 μg/mL) affect mRNA synthesis by RNAP II [4] [8]. The drug acts primarily as a roadblock to elongation, with cryo-EM structures revealing that the dactinomycin-DNA complex sterically hinders the translocation of RNAP along the template. This blockade stabilizes RNAP in a paused state 12–14 base pairs downstream of the intercalation site, preventing further nucleotide incorporation [4].

Elongation Blockade vs. Initiation/Termination Effects

While dactinomycin effectively blocks elongation, it exhibits minimal effects on transcription initiation or termination at pharmacologically relevant concentrations. Nuclear run-on assays show a >90% reduction in nascent RNA chain extension within 5 minutes of drug exposure, whereas pre-initiation complex formation remains intact [8]. This selectivity arises because initiation relies on protein-DNA interactions at promoter regions, which lack the extended DNA duplex geometry required for stable intercalation. Similarly, termination involves protein-mediated processes (e.g., Rho factor binding) less dependent on DNA translocation. Consequently, ribosomal biogenesis is disproportionately affected due to the high density of RNAP I complexes transcribing rRNA genes—a process requiring rapid elongation through GC-rich templates [8].

Topoisomerase I/II Modulation and DNA Cleavage Synergy

Dactinomycin uniquely modulates topoisomerase (Topo) activity in a concentration-dependent manner:

  • Topoisomerase I Stabilization: At low concentrations (0.1–1 μM), dactinomycin stabilizes the Topo I-DNA covalent complex ("cleavable complex") by inhibiting religation of DNA strand breaks. In vitro studies with purified mouse leukemia Topo I show a 3-fold increase in cleavage complex half-life upon dactinomycin binding [1] [8]. This stabilization occurs preferentially at sequences where Topo I cleavage sites overlap with dactinomycin’s GpC binding sites. Actinomycin D stimulates cleavage at identical DNA sequences as Topo I alone but extends the lifetime of the nicked intermediate [8].

  • Topoisomerase II Inhibition: Higher dactinomycin concentrations (>5 μM) suppress Topo II-mediated DNA cleavage by competing for intercalation sites. Unlike doxorubicin, dactinomycin does not stimulate Topo II-mediated DNA cleavage but inhibits it by preventing enzyme binding [1].

Table 2: Concentration-Dependent Effects on Topoisomerases

TopoisomeraseLow [Dact] (<1 μM)High [Dact] (>5 μM)
Type IStabilizes cleavage complexesSuppresses catalytic activity
Type IIMinimal effectInhibits DNA binding/cleavage

This dual modulation synergizes with dactinomycin’s intercalative effects: Topo I stabilization increases DNA single-strand breaks, while intercalation impedes DNA repair machinery access, collectively enhancing DNA damage in rapidly dividing cells [1].

Epigenetic Modulation via Histone Deacetylation Crosstalk

Emerging evidence indicates dactinomycin indirectly influences epigenetic landscapes by disrupting chromatin-modifying complexes. Although not a direct epigenetic modulator, dactinomycin-induced nucleolar stress triggers histone deacetylase (HDAC) recruitment to rRNA genes. Chromatin immunoprecipitation (ChIP) analyses reveal decreased histone H3 and H4 acetylation at rDNA loci within 4 hours of dactinomycin exposure, coinciding with HDAC1/2 accumulation [3] [10]. This localized histone deacetylation reinforces transcriptional silencing at drug-bound loci by promoting chromatin condensation.

Furthermore, dactinomycin binding to GC-rich regulatory elements (e.g., in the hmgb1 promoter) displaces architectural transcription factors like HMGB1, which normally maintain open chromatin configurations [2] [5]. Loss of HMGB1 binding increases promoter DNA methylation by DNMT3B and reduces histone acetylation, leading to long-term epigenetic repression. Such epigenetic alterations may contribute to persistent growth arrest even after drug clearance, representing a secondary antineoplastic mechanism beyond acute DNA damage [5] [6].

Properties

CAS Number

50-76-0

Product Name

Dactinomycin

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

Molecular Formula

C62H86N12O16

Molecular Weight

1255.4 g/mol

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1

InChI Key

RJURFGZVJUQBHK-MVVUMFDRSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Solubility

Soluble at 50 °F (NTP, 1992)
1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.
In water, 4.0X10+4 mg/L at 10 °C

Synonyms

Abbreviation: DACT; ACTD; actinomycin C1; actinomycin D; actinomycin I1; actinomycin IV; actinomycin X 1; actinomycinthrvalprosarmeval; dactinomycine; meractinomycin; US brand names: Cosmegen; Lyovac.

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Isomeric SMILES

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.